

Delta-Dodecalactone: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: *delta-Dodecalactone*

Cat. No.: *B1346982*

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For Researchers, Scientists, and Drug Development Professionals

Delta-dodecalactone, a naturally occurring lactone found in fruits and dairy products, is a widely utilized fragrance and flavoring ingredient. This technical guide provides an in-depth analysis of its toxicological and safety data, compiled from peer-reviewed studies and regulatory assessments. The information is presented to support safety evaluations and inform research and development activities.

Toxicological Data Summary

The toxicological profile of **delta-dodecalactone** has been established through a combination of in vivo and in vitro studies on the substance itself, as well as through read-across approaches with structurally similar molecules. The data consistently indicate a low order of toxicity.

Acute Toxicity

Delta-dodecalactone exhibits low acute toxicity via oral and dermal routes of administration.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>2000 mg/kg bw	[1]
LD50	Rat	Oral	>5000 mg/kg	[2][3][4][5][6][7]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[1]
LD50	Rabbit	Dermal	>5000 mg/kg	[4][6][7]

Repeated Dose Toxicity

No substance-specific repeated-dose toxicity data for **delta-dodecalactone** are available. However, a reliable assessment has been conducted using a read-across approach with delta-decalactone.[1]

Study Type	Species	Route	NOAEL	Read-Across Substance	Reference
28-day study (OECD 407)	Rat	Oral (gavage)	1000 mg/kg bw/day (highest dose tested)	delta-Decalactone	[1][8]
Derived NOAEL (with safety factor of 3)	-	-	333 mg/kg bw/day	delta-Decalactone	[1][8][9]

Genotoxicity

Delta-dodecalactone is not considered to be genotoxic. This conclusion is supported by a range of in vitro assays, including studies on read-across analogs.[1][9]

Assay	Test System	Metabolic Activation	Result	Read-Across Substance	Reference
Ames Test	Salmonella typhimurium	With and without	Not expected to be genotoxic	Hydroxynona noic acid, delta-lactone	[1]
In vitro Micronucleus Test	Human lymphocytes	With and without	Non-clastogenic	Hydroxynona noic acid, delta-lactone	[9]
BlueScreen HC Assay	Human cell-based	With and without	Negative for genotoxicity	-	[9]

Skin and Eye Irritation

Studies have shown that **delta-dodecalactone** is not a skin or eye irritant.

Endpoint	Species	Result	Reference
Skin Irritation (OECD 404)	Rabbit	Not irritant	[1]
Eye Irritation (OECD 405)	Rabbit	No eye irritation	[1] [10]

Skin Sensitization

Based on animal and human studies, as well as read-across data, **delta-dodecalactone** is not considered a skin sensitizer.[\[9\]](#)

Study Type	Species	Vehicle	Concentration	Result	Reference
Guinea Pig Maximization Test	Guinea Pig	-	-	Not sensitizing	[9]
Human Maximization Test	Human	Petrolatum	12%	No sensitization reactions	[1][10]

Phototoxicity

Delta-dodecalactone is not expected to be phototoxic or photoallergenic.[9] UV/Vis absorption spectra show no significant absorption in the range of 290 to 700 nm.[9]

Reproductive and Developmental Toxicity

A read-across approach with delta-decalactone was used to assess reproductive and developmental toxicity, indicating no concerns at the highest dose tested.

Endpoint	Read-Across Substance	NOAEL	Reference
Reproductive and Developmental Toxicity	delta-Decalactone	1000 mg/kg bw/day	[1]

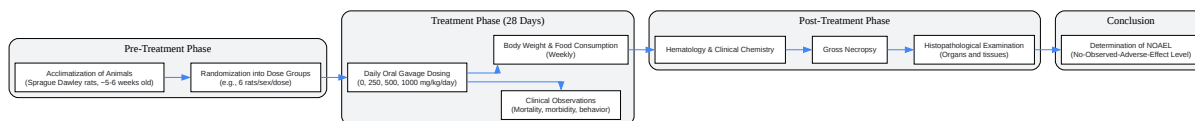
Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and application of safety data. The following sections outline the typical protocols for the studies cited.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study design, used for the read-across substance delta-decalactone, provides information on the potential health hazards likely to arise from repeated exposure over a relatively short

period.

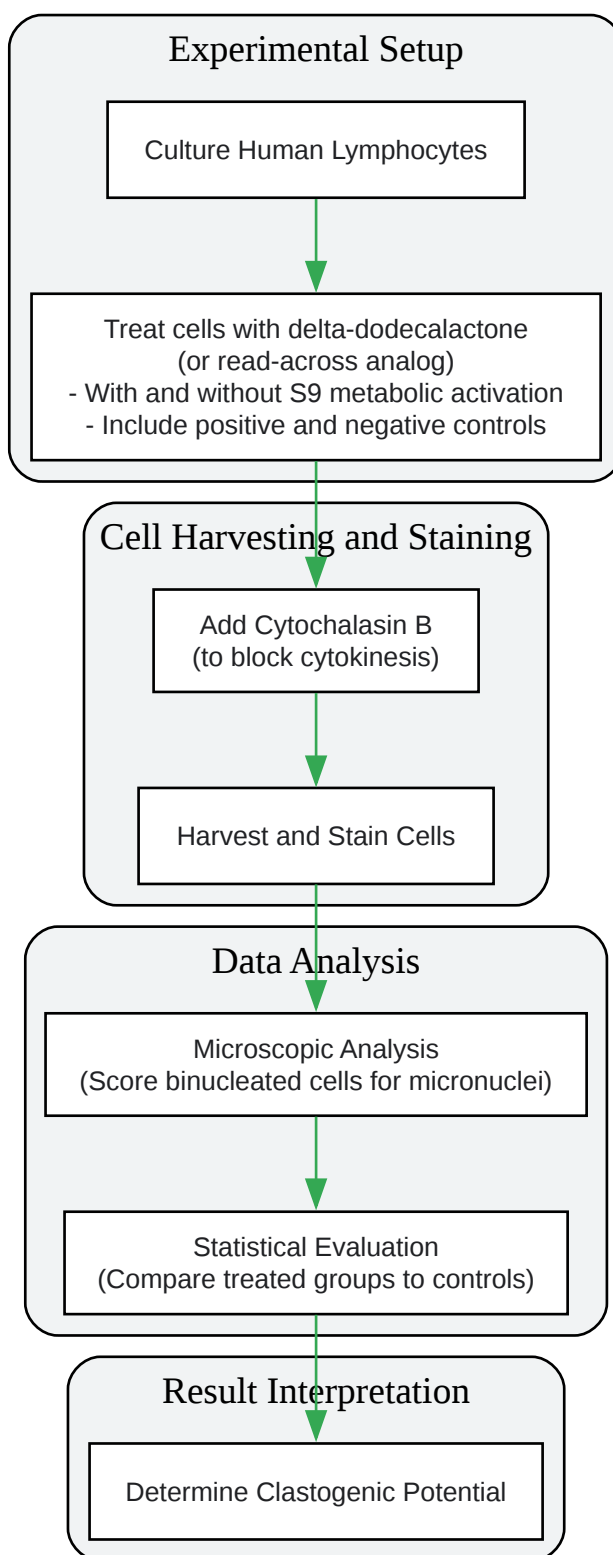


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Caption: Workflow for a 28-day repeated dose oral toxicity study (OECD 407).

In Vitro Micronucleus Assay

This genotoxicity test is used to detect substances that induce micronuclei in cultured cells, indicating chromosomal damage.

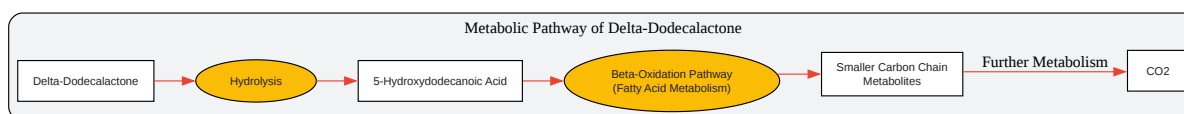


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Caption: General workflow for an in vitro micronucleus assay.

Signaling Pathways and Metabolism

Based on available literature, no specific signaling pathways have been identified as being directly modulated by **delta-dodecalactone** to elicit a toxic response. Its metabolism is understood to follow the general pathway for linear aliphatic hydroxy carboxylic acids, which involves hydrolysis and subsequent rapid oxidation via the fatty acid beta-oxidation pathway. [10] A study with radiolabeled γ -decalactone and γ -dodecalactone in rats showed that they are metabolized similarly to lauric acid, with a significant portion being eliminated as carbon dioxide. [10]



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Caption: Simplified metabolic pathway of **delta-dodecalactone**.

Conclusion

The comprehensive toxicological data available for **delta-dodecalactone**, supplemented by data from structurally related read-across substances, supports its classification as a material with a low order of toxicity. It is not acutely toxic, not a skin or eye irritant, not a skin sensitizer, and shows no evidence of genotoxicity or phototoxicity. The established No-Observed-Adverse-Effect Level from a robust read-across study provides a high margin of safety for its current uses in consumer products. Its metabolism is well-understood and follows a predictable pathway for fatty acids.

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